molecular formula C27H21N3O5S2 B2549239 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-[(2-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione CAS No. 895101-48-1

4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-[(2-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione

Cat. No.: B2549239
CAS No.: 895101-48-1
M. Wt: 531.6
InChI Key: YFSCVQRPCZRBNN-UHFFFAOYSA-N
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Description

4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-[(2-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8400^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione is a complex organic compound characterized by its unique tricyclic structure and the presence of multiple functional groups

Scientific Research Applications

4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-[(2-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and nanomaterials.

Preparation Methods

The synthesis of 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-[(2-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione involves several steps, starting with the preparation of the benzodioxole and thiazole intermediates. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where halogenated reagents can replace hydrogen atoms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar compounds include those with benzodioxole or thiazole rings, such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The uniqueness of 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-[(2-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione lies in its tricyclic structure and the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O5S2/c1-17-6-2-3-7-19(17)14-30-21-9-5-4-8-20(21)26-25(37(30,32)33)13-28-27(29-26)36-15-22(31)18-10-11-23-24(12-18)35-16-34-23/h2-13H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSCVQRPCZRBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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